molecular formula C15H16ClN3O B11367522 4-chloro-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]benzamide

4-chloro-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B11367522
M. Wt: 289.76 g/mol
InChI Key: ZBKBPVWGLOJJOT-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]benzamide is a chemical compound with the molecular formula C18H18ClNO It is a member of the benzamide class of compounds and features a pyrazole ring substituted with a cyclopropylethyl group and a chlorine atom on the benzene ring

Preparation Methods

The synthesis of 4-chloro-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopropylethyl group. The final step involves the chlorination of the benzene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability and cost-effectiveness .

Chemical Reactions Analysis

4-chloro-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

4-chloro-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-chloro-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

4-chloro-N-[2-(1-cyclopropylethyl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C15H16ClN3O/c1-10(11-2-3-11)19-14(8-9-17-19)18-15(20)12-4-6-13(16)7-5-12/h4-11H,2-3H2,1H3,(H,18,20)

InChI Key

ZBKBPVWGLOJJOT-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)N2C(=CC=N2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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